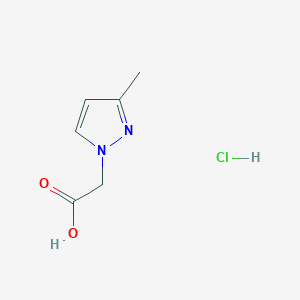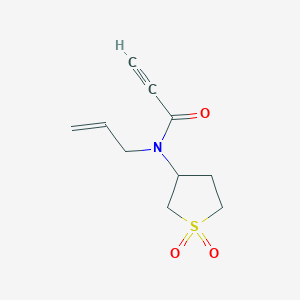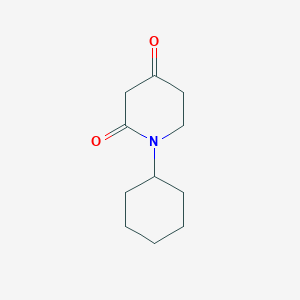![molecular formula C16H18FN3OS B2394152 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide CAS No. 361168-79-8](/img/structure/B2394152.png)
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide” is a complex organic compound. It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves a solvent-free condensation/reduction reaction sequence . For instance, a one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported to be achieved in good yield . The reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-Ray crystallographic analysis . The scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket .Chemical Reactions Analysis
Pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques such as FTIR–ATR and NMR . For instance, a related compound, (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ylidene)-N’-(4-methoxybenzyl)hydrazine, was characterized by FTIR–ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Scientific Research Applications
Material Science Applications
Compounds with similar structural motifs, such as phenylbenzoxazole-based organic compounds, have been studied for their solid-state emissive properties. For example, a study developed a highly emissive phenylbenzoxazole-based compound exhibiting aggregation-induced emission enhancement due to specific molecular packing in the solid state, driven by C–H···π interactions and hydrogen bonds. This suggests that compounds with similar structural frameworks, including N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide, might also find applications in the development of new solid-state materials with unique optical properties (Qian et al., 2012).
Medicinal Chemistry and Drug Design
Fluoro-substituted compounds, similar in some aspects to the compound , have been investigated for their anticancer activity. For instance, fluoro-substituted benzo[b]pyran derivatives have shown promising anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting that fluorine incorporation into bioactive compounds can enhance their therapeutic potential. This implies that this compound may also hold promise in the design and development of new anticancer agents (Hammam et al., 2005).
Organic Synthesis and Catalysis
In the field of organic synthesis, compounds containing pyrazolone derivatives have been studied for their complexation properties and potential as synergistic agents in extraction processes. For example, a pyrazolone derivative showed improved complexation ability, impacting the extraction and separation of lanthanoids. This suggests that compounds like this compound could be explored for their potential roles in catalysis and organic synthesis, particularly in metal complexation and extraction processes (Atanassova et al., 2014).
Mechanism of Action
The mechanism of action of similar compounds often involves binding to a target protein. For example, the scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .
Safety and Hazards
Future Directions
The future directions in the research of similar compounds often involve the development of novel active pharmaceutical ingredients. Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities . They have proven to be a promising scaffold for the discovery of novel active pharmaceutical ingredients .
properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c1-16(2,3)20-14(12-8-22-9-13(12)19-20)18-15(21)10-5-4-6-11(17)7-10/h4-7H,8-9H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGDOZJNAMCCQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2394076.png)





![2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2394085.png)





![4-[1-(2-Azaperhydroepinyl-2-oxoethyl)benzimidazol-2-yl]-1-(2,6-dimethylphenyl) pyrrolidin-2-one](/img/structure/B2394092.png)